2-Aminothiophenol
Overview
Description
2-Aminothiophenol, also known as 2-Aminobenzenethiol, is an organosulfur compound with the chemical formula C₆H₇NS. It is a colorless oily solid, although impure samples can appear deeply colored. This compound is soluble in organic solvents and basic water. It is primarily used as a precursor to benzothiazoles, which are bioactive compounds and commercial dyes .
Mechanism of Action
Target of Action
2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It has been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents . For example, compound A known as RS-C-5966451, which contains 2-aminothiophenes, is described for its broad-spectrum antiviral properties .
Mode of Action
It is known that the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
Biochemical Pathways
This compound is involved in the synthesis of 2-arylbenzothiazoles . Several pathways have been designed for the generation of target 2-arylbenzo[d]thiazole derivatives catalyzed by ionic liquids and many other catalysts under different reaction conditions using this compound .
Result of Action
The result of the action of this compound is largely dependent on the specific biological application. For instance, in the case of its antiviral properties, it may inhibit the replication of viruses . .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of room temperature and atmospheric pressure should be prioritized in the synthesis of 2-aminothiophenes . .
Biochemical Analysis
Biochemical Properties
2-Aminothiophenol is known for its exceptional selectivity for aldehydes . This selectivity leads to the production of dihydrobenzothiazole and activates a fluorescence response . This property has been leveraged to develop a series of fluorescent probes for aldehydes, enabling the detection of diverse aldehyde types, both exogenous and endogenous, within complex biological contexts .
Cellular Effects
The exceptional selectivity of this compound for aldehydes has been utilized in the detection of aldehydes in living systems, including biliary organoids and mouse organs . Aldehydes, in normal physiological concentrations, function as antioxidants and signal molecules to maintain system homeostasis . Excessive aldehydes in the cellular environment can create direct crosslinks between biological nucleophiles, including proteins, lipids, and DNA, which reduces DNA repair capabilities and causes chromosomal abnormalities .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes to produce dihydrobenzothiazole . This reaction activates a fluorescence response, which can be used to detect the presence of aldehydes . The reaction is highly selective and exhibits rapid kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminothiophenol can be synthesized through several methods:
Aniline and Carbon Disulfide Reaction: This method involves the reaction of aniline with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole.
Zinc Reduction: Another method involves the reduction of 2-nitrobenzene sulfonyl chloride using zinc.
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
2-Aminothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: It can participate in substitution reactions, particularly in the formation of benzothiazoles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Zinc, sodium borohydride.
Substitution Reagents: Aldehydes, ketones, and other electrophiles.
Major Products:
Benzothiazoles: Formed through cyclization reactions.
Disulfides: Formed through oxidation reactions.
Scientific Research Applications
2-Aminothiophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminothiophenol can be compared with other similar compounds such as:
- 3-Aminothiophenol
- 4-Aminothiophenol
- 2-Aminophenol
- 2-Mercaptoaniline
Uniqueness: this compound is unique due to its specific positioning of the amine and thiol groups, which confer distinct reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2-aminobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRGVPWCUEOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123198-82-3, 3292-42-0 (hydrochloride) | |
Record name | Poly(o-aminothiophenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |
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Record name | 2-Aminothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
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DSSTOX Substance ID |
DTXSID6051693 | |
Record name | 2-Aminobenzenethiol | |
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Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Aminothiophenol | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2-Aminothiophenol | |
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CAS No. |
137-07-5, 40451-21-6 | |
Record name | 2-Aminothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminothiophenol | |
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Record name | Aminothiophenol (mixed isomers) | |
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Record name | 2-Aminothiophenol | |
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Record name | Benzenethiol, 2-amino- | |
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Record name | 2-Aminobenzenethiol | |
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Record name | 2-aminobenzenethiol | |
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Record name | 2-AMINOTHIOPHENOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminothiophenol?
A1: this compound has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. Researchers have used Infrared (IR) spectroscopy to identify functional groups, UV-Visible spectroscopy to study electronic transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments within the molecule [].
Q3: Does the structure of this compound influence its reactivity?
A3: Yes, the structure of this compound significantly impacts its reactivity. The presence of both an amino group (-NH2) and a thiol group (-SH) in close proximity on the aromatic ring makes it a highly versatile reactant. These functional groups allow it to participate in a wide range of reactions, including condensation, cyclization, and complex formation with metals [, , , , ].
Q4: How does this compound react with aldehydes?
A4: this compound reacts with aldehydes in a condensation reaction to form 2-substituted benzothiazoles. This reaction is often catalyzed by acids, and various catalysts like L-proline [], alkyl carbonic acid [], and camphor sulfonic acid [] have been explored to improve efficiency and selectivity.
Q5: Can this compound be used to synthesize larger heterocyclic systems?
A5: Yes, this compound is a valuable building block for synthesizing a wide array of heterocyclic compounds. For example, it reacts with exocyclic α,β-unsaturated ketones to produce tetracyclic chromeno- and 1-thiochromenobenzothiazepines []. It can also be used to create spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepines through a multi-step reaction involving Knoevenagel condensation and thia-Michael addition [].
Q6: How does the presence of a base affect the reaction of this compound with Morita-Baylis-Hillman ketones?
A6: The reaction pathway of this compound with Morita-Baylis-Hillman ketones exhibits a base-dependent selectivity switch. In the presence of a base like Cs2CO3, an oxidative cyclization occurs, leading to 2,2-disubstituted dihydro-1,4-benzothiazines via an aza-Michael addition. Conversely, without a base, a thia-Michael adduct is formed []. This highlights the crucial role of reaction conditions in directing product formation.
Q7: Are there applications of this compound in material science?
A7: Yes, this compound has been investigated for its potential in material science. For example, it has been utilized to functionalize graphene oxide (GO) in the fabrication of nanocomposites for environmental remediation. The resulting PATP@GO nanocomposite demonstrated enhanced adsorption capacity and efficiency for heavy metal ions like Pb(II) and Cd(II) from wastewater [].
Q8: Can this compound act as a ligand in metal complexes?
A8: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its complexation with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. These complexes have been characterized using various spectroscopic techniques and have shown potential for applications like solvent extraction of metal ions [] and biological activity [].
Q9: What analytical techniques are used to quantify this compound in complex matrices?
A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for quantifying this compound, particularly as a trace impurity in pharmaceutical substances []. This method offers high sensitivity and selectivity for accurate determination.
Q10: Are there any known occupational health risks associated with this compound?
A10: Yes, this compound can cause occupational airborne allergic contact dermatitis. Cases have been reported in chemical technicians exposed to its vapors [, ]. Proper safety measures and personal protective equipment are crucial when handling this compound.
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